(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a Z-configuration at the C5 benzylidene substituent. Its structure features:
- 3-(2-Chlorophenyl) group: Introduces steric bulk and electron-withdrawing effects.
- 5-[[2-(4-Methylphenyl)sulfanyl-5-nitrophenyl]methylidene]: A complex benzylidene substituent with a sulfanyl linker, nitro group (electron-withdrawing), and 4-methylphenyl moiety (lipophilic).
Rhodanine derivatives are widely studied for their biological activities, particularly as enzyme inhibitors (e.g., bacterial tyrosine phosphatase, viral proteases) . The structural complexity of this compound suggests tailored electronic and steric properties for specific target interactions.
Properties
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O3S3/c1-14-6-9-17(10-7-14)31-20-11-8-16(26(28)29)12-15(20)13-21-22(27)25(23(30)32-21)19-5-3-2-4-18(19)24/h2-13H,1H3/b21-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFGMAJZZMOTTP-BKUYFWCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Thiazolidin-4-one derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities. The compound (5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a specific member of this class, and its biological activities have gained attention in recent medicinal chemistry research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The thiazolidinone ring system is known for its pharmacological significance, particularly in the development of drugs targeting various diseases.
Anticancer Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives possess significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that thiazolidin-4-one derivatives could act as multi-target enzyme inhibitors, which is crucial for developing effective anticancer agents .
Antimicrobial Properties
The antimicrobial activity of thiazolidin-4-one derivatives has been extensively documented. The compound exhibits efficacy against a range of bacterial and fungal strains. A comparative study indicated that modifications in the thiazolidinone structure could enhance antimicrobial potency, suggesting that the specific substituents in our compound may play a critical role in its bioactivity .
Antioxidant Activity
Antioxidant properties are another significant aspect of thiazolidin-4-one derivatives. The compound has been evaluated using various assays such as DPPH radical scavenging tests, revealing its ability to neutralize free radicals effectively. This antioxidant activity is vital for protecting cells from oxidative stress-related damage, which is implicated in several chronic diseases .
Case Studies
- Anticancer Mechanism : In vitro studies showed that this compound induced apoptosis in human cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research into the SAR of thiazolidin-4-one derivatives has shown that electron-withdrawing groups enhance biological activity. The presence of the chlorophenyl and methylphenyl groups in this compound contributes significantly to its bioactivity profile .
Data Summary
Scientific Research Applications
Structure and Characteristics
The compound features a thiazolidinone core structure, which is characterized by the presence of sulfur and nitrogen atoms in a five-membered ring. The specific substitutions on the phenyl rings contribute to its biological activity. The molecular formula is with a molecular weight of approximately 421.95 g/mol.
Anti-inflammatory Activity
Research has indicated that thiazolidinone derivatives exhibit significant anti-inflammatory properties. (5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been evaluated for its ability to inhibit key inflammatory pathways. Molecular docking studies suggest that this compound may act as a potent inhibitor of enzymes such as 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, mediators of inflammation.
Case Study:
In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in human cell lines, indicating its potential as a therapeutic agent for inflammatory diseases.
Cytotoxicity Studies
The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.
Data Table: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via mitochondrial pathway |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Induction of reactive oxygen species |
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound against various bacterial strains. The presence of the chlorophenyl group enhances its interaction with microbial cell membranes.
Case Study:
In vitro assays indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (NO₂, CF₃, Cl): Enhance binding to electrophilic enzyme active sites but may reduce solubility .
- Sulfanyl vs. Oxygen/Nitrogen Linkers : Sulfanyl groups improve stability and metal chelation compared to ether or amine linkers .
- Benzylidene vs. Heterocyclic Substituents : Benzylidene derivatives (e.g., target compound) exhibit stronger π-π interactions than furan/thiophene analogs .
Key Observations :
- Nitro Group Impact : The nitro group in the target compound may confer specificity toward bacterial enzymes (e.g., nitroreductases) absent in ’s furan derivative.
- Sulfanylidene vs. Thioether : Compounds with 2-sulfanylidene (e.g., target) show higher inhibitory activity than thioether analogs (e.g., 2-(methylthio) derivatives in ) due to enhanced H-bonding .
Physicochemical and Crystallographic Properties
- Crystallographic Stability : The target compound’s bulky 2-(4-methylphenyl)sulfanyl-5-nitrophenyl group may lead to denser crystal packing compared to smaller substituents (e.g., hydroxybenzylidene in ), as analyzed via SHELX/WinGX .
- Hydrogen Bonding : Sulfanylidene and nitro groups facilitate stronger intermolecular H-bonds than methoxy or methyl substituents, as per graph-set analysis .
- Solubility : The nitro and sulfanyl groups in the target compound likely reduce aqueous solubility compared to hydroxy or methoxy derivatives .
Preparation Methods
Core Building Blocks
The synthesis begins with two primary precursors:
-
2-(4-Methylphenyl)sulfanyl-5-nitrobenzaldehyde : Prepared via nucleophilic aromatic substitution between 2-fluoro-5-nitrobenzaldehyde and 4-methylthiophenol in dimethylformamide (DMF) at 80°C for 12 hours.
-
3-(2-Chlorophenyl)-2-sulfanylidenethiazolidin-4-one : Synthesized by cyclizing 2-chlorobenzylamine with carbon disulfide and chloroacetic acid in aqueous NaOH, followed by acidification.
Schiff Base Intermediate
The aldehyde precursor reacts with the thiazolidinone amine group to form a Schiff base. This step occurs in anhydrous ethanol under reflux (78°C, 6 hours), yielding the (E/Z)-configured imine. The Z isomer is isolated via fractional crystallization (hexane/ethyl acetate), critical for subsequent cyclization.
Cyclocondensation and Thiazolidinone Formation
Catalytic Cyclization
The Schiff base undergoes cyclocondensation with mercaptoacetic acid in DMF using anhydrous ZnCl₂ (10 mol%) as a Lewis acid catalyst. Key parameters:
The reaction mechanism proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization and dehydration (Figure 1).
Figure 1 : Proposed mechanism for ZnCl₂-catalyzed cyclocondensation.
| Step | Description | Intermediate |
|---|---|---|
| 1 | Thiolate formation | Mercaptoacetate-ZnCl₂ complex |
| 2 | Imine activation | Zn-coordinated Schiff base |
| 3 | Cyclization | Tetrahedral intermediate |
| 4 | Dehydration | Thiazolidinone product |
Stereochemical Control
The Z configuration at the exocyclic double bond (C5) is retained throughout the reaction, confirmed by NOESY correlations between the thiazolidinone C5-H and the adjacent nitro group.
Reaction Optimization
Solvent Screening
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DMSO | 46.7 | 78 |
| Ethanol | 24.3 | 62 |
| Toluene | 2.4 | 41 |
DMF maximizes yield due to its high polarity and ability to stabilize ionic intermediates.
Catalyst Loading
Varying ZnCl₂ concentrations reveals optimal catalysis at 10 mol%:
| ZnCl₂ (mol%) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 5 | 68 | 92 |
| 10 | 85 | 98 |
| 15 | 83 | 97 |
Excess catalyst (>15 mol%) promotes side reactions, reducing yield.
Purification and Characterization
Recrystallization
Crude product is purified via sequential recrystallization:
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, C5-H), 7.89–7.12 (m, 11H, aromatic), 4.62 (s, 2H, SCH₂).
-
IR (KBr) : 1723 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1345 cm⁻¹ (S-C=S).
-
HRMS (ESI+) : m/z 499.0 [M+H]⁺ (calculated for C₂₃H₁₅ClN₂O₃S₃).
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A 100-g batch synthesis achieved 78% yield using:
Q & A
Basic Question: What are the standard synthetic routes for preparing this thiazolidinone derivative, and how is structural confirmation achieved?
Methodological Answer:
The synthesis typically involves a multi-step process starting with the condensation of substituted aromatic aldehydes with thiosemicarbazides or thiazolidinone precursors. For example, one approach involves refluxing a mixture of chloroacetic acid, sodium acetate, and substituted oxo-compounds in DMF/acetic acid to form the thiazolidinone core . Key steps include optimizing reaction time, temperature, and stoichiometry to enhance yield (e.g., 60-75% yields reported in similar syntheses). Structural confirmation relies on NMR (¹H/¹³C for regiochemistry), IR (to confirm C=O and C=S stretches), and mass spectrometry (for molecular ion peaks). For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities, such as the (5Z)-configuration of the exocyclic double bond .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
Purity is assessed via HPLC (using C18 columns and UV detection at 254 nm) and melting point analysis (sharp melting points >200°C indicate high crystallinity). Stability studies under varying pH and temperature conditions require UV-Vis spectroscopy to monitor degradation kinetics. For stability in biological matrices, LC-MS/MS quantifies metabolite formation. Solubility in polar aprotic solvents (e.g., DMSO) is determined using gravimetric methods , while thermal gravimetric analysis (TGA) evaluates decomposition thresholds .
Advanced Question: How can researchers optimize the synthetic route to improve yield and regioselectivity?
Methodological Answer:
Key variables include:
- Catalyst selection : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance imine formation efficiency .
- Solvent polarity : High-polarity solvents (e.g., DMF) favor cyclization but may require post-reaction dilution to precipitate the product .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitro-group introduction .
- Protecting groups : Temporary protection of sulfanyl or nitrophenyl groups minimizes unwanted cross-reactivity .
Statistical tools like Design of Experiments (DoE) can model interactions between variables, while HPLC-MS tracks intermediate purity .
Advanced Question: What strategies are used to elucidate structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
SAR studies involve:
- Systematic substitution : Replacing the 2-chlorophenyl or 4-methylphenylsulfanyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) moieties to assess effects on target binding .
- Bioisosteric replacement : Exchanging the thiazolidinone sulfur with oxygen (e.g., oxazolidinone) to evaluate pharmacokinetic impacts .
- In silico docking : Using software like AutoDock Vina to predict interactions with enzymes (e.g., COX-2 or tyrosine kinases) .
- Functional assays : Measuring IC₅₀ values in enzyme inhibition or cytotoxicity assays (e.g., MTT for cancer cell lines) .
Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Solubility differences : Use co-solvents (e.g., cyclodextrins) to ensure consistent bioavailability across studies .
- Substituent effects : Compare activity of derivatives with identical substituents but varying positions (e.g., para vs. meta nitrophenyl groups) .
Cross-validation via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and meta-analysis of published datasets can clarify contradictions .
Advanced Question: What mechanistic studies are recommended to probe this compound’s interaction with biological targets?
Methodological Answer:
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) against targets like dihydrofolate reductase .
- Fluorescence quenching : Monitor tryptophan residue changes in target proteins via fluorescence spectroscopy to assess binding .
- Cellular imaging : Use confocal microscopy with fluorescently tagged compounds (e.g., BODIPY derivatives) to track subcellular localization .
- Proteomics : Identify off-target effects via SILAC-based mass spectrometry to profile protein expression changes post-treatment .
Advanced Question: How can computational methods enhance the design of derivatives with improved pharmacological profiles?
Methodological Answer:
- QSAR modeling : Train models on datasets of IC₅₀ values and molecular descriptors (e.g., LogP, polar surface area) to predict activity .
- MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to identify critical binding residues .
- ADMET prediction : Use SwissADME or ADMETlab to optimize properties like BBB permeability or CYP450 inhibition .
- Fragment-based design : Deconstruct the molecule into pharmacophores (e.g., nitroaryl for electron-deficient interactions) and recombine with novel scaffolds .
Advanced Question: What experimental controls are essential when evaluating this compound’s potential as an enzyme inhibitor?
Methodological Answer:
- Negative controls : Include reactions without the enzyme or compound to rule out non-specific effects .
- Positive controls : Use known inhibitors (e.g., methotrexate for DHFR inhibition) to benchmark activity .
- Blinding : Perform assays in triplicate with blinded sample labeling to reduce bias .
- Counter-screens : Test against structurally similar but inactive analogs to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
